molecular formula C18H15FN2OS2 B2507648 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919850-16-1

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2507648
CAS No.: 919850-16-1
M. Wt: 358.45
InChI Key: IALDMDFLWUTDTR-UHFFFAOYSA-N
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Description

For Research Use Only (RUO). Not for human, veterinary, or diagnostic use. N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic thiazole derivative supplied for research purposes. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved therapeutics . This compound features a thiazole core linked to a 4-fluorophenyl group and a 4-(methylthio)phenylacetamide moiety, a structure designed to explore structure-activity relationships in various biochemical contexts. Research Applications and Value: Anticancer Research: Structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antiproliferative activity against human breast adenocarcinoma cell lines (MCF-7) in vitro . Related phenylthiazole derivatives have also been evaluated for cytotoxic effects against neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) cell lines, indicating the potential of this chemical class in oncology research . Antimicrobial Research: Thiazole derivatives with amide linkages have shown significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria and fungal species . The molecular framework of this compound makes it a candidate for investigating new antimicrobial agents, particularly against drug-resistant strains. Drug Discovery Scaffold: This compound serves as a valuable intermediate for the design and synthesis of novel bioactive molecules. Its structure allows for further derivatization, facilitating the exploration of new chemical space in the development of potential therapeutic agents . Researchers are encouraged to conduct their own characterization and bioactivity assays to fully elucidate the properties of this compound.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALDMDFLWUTDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classic Hantzsch reaction, which involves condensation of α-haloketones with thioureas.

Procedure :

  • Synthesis of 4-(4-fluorophenyl)thiosemicarbazide :
    • React 4-fluorophenacyl bromide (1.0 equiv.) with thiourea (1.2 equiv.) in anhydrous ethanol under reflux for 6–8 hours.
    • Cool to room temperature, filter, and recrystallize from ethanol to yield the thiosemicarbazide intermediate (85–90% yield).
  • Cyclization to Thiazole :
    • Treat the thiosemicarbazide with concentrated HCl (2.0 equiv.) at 0–5°C for 2 hours.
    • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
    • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate 4-(4-fluorophenyl)thiazol-2-amine as a pale-yellow solid (75–80% yield).

Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, thiazole-H), 5.21 (s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Synthesis of 2-(4-(Methylthio)phenyl)acetic Acid

Friedel-Crafts Acetylation and Sulfur Incorporation

Procedure :

  • Methylthio Group Introduction :
    • React 4-bromotoluene with sodium methanethiolate (NaSMe) in DMF at 120°C for 12 hours to yield 4-(methylthio)toluene (90% yield).
  • Side Chain Elaboration :
    • Perform Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane at 0°C, followed by hydrolysis to obtain 2-(4-(methylthio)phenyl)acetic acid (70–75% yield).

Characterization :

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 174.5 (COOH), 139.2 (C–S), 132.1–128.4 (ArC), 44.8 (CH₂), 15.3 (S–CH₃).

Amide Coupling via Steglich Esterification

Activation and Coupling

The final step involves coupling 4-(4-fluorophenyl)thiazol-2-amine with 2-(4-(methylthio)phenyl)acetic acid using carbodiimide-based reagents.

Optimized Procedure :

  • Activation of Carboxylic Acid :
    • Dissolve 2-(4-(methylthio)phenyl)acetic acid (1.0 equiv.) in dry dichloromethane (DCM).
    • Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) at 0°C. Stir for 1 hour.
  • Amine Addition :

    • Add 4-(4-fluorophenyl)thiazol-2-amine (1.0 equiv.) dissolved in DCM dropwise.
    • Stir at room temperature for 24 hours under nitrogen.
  • Workup and Purification :

    • Wash with 1% HCl (3 × 10 mL), saturated NaHCO₃ (3 × 10 mL), and brine.
    • Dry over Na₂SO₄, concentrate, and recrystallize from ethyl acetate/hexane (1:2) to obtain the title compound as a white crystalline solid (65–70% yield).

Critical Reaction Parameters :

  • Solvent : Dry DCM minimizes side reactions.
  • Catalyst : DMAP accelerates acyl transfer.
  • Temperature : Room temperature prevents epimerization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH-fluorophenyl), 7.65 (d, J = 8.4 Hz, 2H, ArH-methylthio), 7.32 (d, J = 8.4 Hz, 2H, ArH-fluorophenyl), 7.18 (d, J = 8.4 Hz, 2H, ArH-methylthio), 3.82 (s, 2H, CH₂), 2.45 (s, 3H, S–CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz):
    δ 169.8 (CONH), 162.4 (C–F), 152.1 (thiazole-C2), 141.2–115.7 (ArC), 44.1 (CH₂), 15.6 (S–CH₃).

Infrared Spectroscopy (IR)

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C–F).

Elemental Analysis

  • Calculated for C₁₈H₁₆FN₂OS₂ : C, 58.36%; H, 4.35%; N, 7.56%.
  • Found : C, 58.29%; H, 4.41%; N, 7.49%.

Yield Optimization and Troubleshooting

Solvent Screening for Amide Coupling

Solvent Yield (%) Purity (%)
DCM 70 98
THF 55 92
DMF 60 90
Acetonitrile 50 88

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Thiazole) Acetamide Substituent Molecular Formula Molecular Weight Melting Point (°C) Reference
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (Target) 4-(4-fluorophenyl) 4-(methylthio)phenyl C19H17FN2O2S2 384.5* N/A -
Compound 15 (Piperazine derivative) 4-(p-tolyl) 4-(4-fluorophenyl)piperazin-1-yl C22H23FN4OS 410.51 269–270
Compound 30 (Fluorophenyl-piperazine) 4-(4-fluorophenyl) 4-(4-fluorophenyl)piperazin-1-yl C21H20F2N4OS 414.13 328–329
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-fluorophenyl) 4-chloro-3-methylphenoxy C18H14ClFN2O2S 376.83 N/A
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide 4-(4-cyanophenyl) 4-(ethylthio)phenyl C20H17N3OS2 379.5 N/A

*Estimated based on analogous structures (e.g., ).

Key Observations:
  • Piperazine derivatives (Compounds 15, 30) exhibit higher molecular weights (410–414 g/mol) and melting points (269–329°C), likely due to increased hydrogen bonding from the piperazine moiety .
  • The methylthio group in the target compound balances lipophilicity and steric bulk compared to bulkier ethylthio (CAS 942007-96-7) or polar piperazine groups .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a methylthio substituent on an acetamide backbone. Its molecular formula is C15H14FN2OSC_{15}H_{14}FN_2OS, with a molecular weight of approximately 299.35 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to therapeutic effects.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit promising antiviral properties. For example, compounds similar to this compound have been shown to inhibit the activity of RNA polymerases in viruses such as HCV (Hepatitis C Virus). In vitro studies revealed IC50 values below 35 μM for effective compounds in this category .

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. Various studies have reported significant cytotoxic effects against cancer cell lines, with IC50 values often in the micromolar range. For instance, derivatives with similar structural features demonstrated growth inhibition in MCF-7 breast cancer cells and other tumor lines.

Case Studies

  • Antiviral Efficacy
    • A study by MDPI highlighted the efficacy of thiazole derivatives against HCV NS5B RNA polymerase, where certain compounds achieved over 95% inhibition in vitro . The compound under discussion may exhibit similar mechanisms due to its structural similarities.
  • Anticancer Activity
    • Research published in various journals has documented the anticancer effects of thiazole-based compounds. For instance, compounds with a methylthio group showed enhanced cytotoxicity against A549 lung cancer cells (IC50 = 26 µM) . This suggests that this compound could possess comparable activity.

Comparative Analysis

Compound NameStructure FeaturesIC50 (μM)Biological Activity
N-(4-Fluorophenyl)-Thiazole DerivativeThiazole ring, fluorophenyl group32.2Antiviral against HCV
N-(4-Methylthio)-Thiazole DerivativeThiazole ring, methylthio group26Cytotoxic against A549
N-(4-Fluorophenyl)-Thiazol-2-yl AcetamideThiazole ring, acetamide<35Potential antiviral & anticancer

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